4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
CAS No.: 457650-92-9
Cat. No.: VC5228116
Molecular Formula: C22H21N3
Molecular Weight: 327.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457650-92-9 |
|---|---|
| Molecular Formula | C22H21N3 |
| Molecular Weight | 327.431 |
| IUPAC Name | 4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
| Standard InChI | InChI=1S/C22H21N3/c1-15-10-12-17(13-11-15)25-22(20-9-5-6-14-23-20)21-16(2)24-19-8-4-3-7-18(19)21/h3-14,22,24-25H,1-2H3 |
| Standard InChI Key | ZPHRAINXQDMKNC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |
Introduction
1. Introduction
Provide an overview of the compound, including its chemical structure, IUPAC name, and any known synonyms. Discuss its potential applications (e.g., in pharmaceuticals, materials science, or other fields).
Molecular Formula and Weight
-
Molecular formula: C_xH_yN_zO_w
-
Molecular weight: [Insert value]
Structural Features
-
Discuss the indole, pyridine, and aniline functional groups.
-
Highlight any unique structural aspects.
Spectroscopic Data
Include expected or known data from:
-
NMR (1H and 13C): Chemical shifts for key protons and carbons.
-
IR Spectroscopy: Functional group vibrations.
-
Mass Spectrometry: Molecular ion peaks and fragmentation patterns.
3. Synthesis
Outline synthetic routes if available. This could include:
-
Starting materials.
-
Reagents and catalysts.
-
Reaction conditions (temperature, solvent, etc.).
-
Purification techniques.
4. Biological Activity (If Applicable)
Discuss any known or predicted biological activities based on structural analogs:
-
Potential as a pharmaceutical agent.
-
Interaction with biological targets (e.g., enzymes, receptors).
5. Applications
Explore possible uses in:
-
Drug development (e.g., anticancer, antimicrobial).
-
Materials science (e.g., organic semiconductors).
-
Other fields based on structure-function relationships.
6. Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C_xH_yN_zO_w |
| Molecular Weight | [Insert value] |
| Melting Point | [Insert value] |
| Boiling Point | [Insert value] |
| Solubility | [Insert solvents] |
If you can provide more specific data or clarify your requirements further, I would be happy to assist in creating a detailed article!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume